3-Iodo-2'-methylbenzophenone
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Overview
Description
Synthesis Analysis
The compound 3-iodo-2-(aryl/alkyl)benzo[b]thiophene has been synthesized as an anode catalyst using the Sonogashira coupling reaction and the electrophilic cyclization reaction in moderate to excellent yields .Molecular Structure Analysis
The molecular formula of 3-Iodo-2’-methylbenzophenone is C14H11IO. The molecular weight is 322.14 g/mol.Chemical Reactions Analysis
The compound 3-iodo-2-(aryl/alkyl)benzo[b]thiophene has been used in the synthesis of various compounds . The thermal degradation products of IPBC were studied by ultra-performance liquid chromatography-mass spectrometry (UPLC−MS/MS). The results showed that thermal degradation of IPBC occurred at 70 °C, and the degradation rate increased significantly from 70 °C to 150 °C .Physical And Chemical Properties Analysis
The density of 3-Iodo-2’-methylbenzoic acid is 1.9±0.1 g/cm^3 . The boiling point is 341.8±30.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.8±3.0 kJ/mol . The flash point is 160.5±24.6 °C . The index of refraction is 1.646 .Scientific Research Applications
Oxidative Dearomatization
One significant application of 3-Iodo-2'-methylbenzophenone derivatives in scientific research is in oxidative dearomatization. This process involves the treatment of phenols, such as 2-methylphenols, leading to regioselective dearomatization into various derivatives. This chemical transformation plays a crucial role in organic synthesis, providing a pathway for creating complex molecules from simpler ones (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).
Thermodynamic Studies
Another research area where 3-Iodo-2'-methylbenzophenone-related compounds are utilized is in the study of thermodynamics. For example, research on methylbenzophenones, including 3-methylbenzophenone, has provided valuable insights into their enthalpies of formation. These studies are essential for understanding the energy aspects of chemical reactions and for the development of new materials (Silva, Amaral, Guedes, & Gomes, 2006).
Photophysical and Photochemical Reactions
3-Iodo-2'-methylbenzophenone and its analogs have also been the subject of studies focusing on photophysical and photochemical reactions. Such research provides insights into how these compounds behave under light exposure, which is vital for applications like photodynamic therapy and the development of photoresponsive materials (Ma, Su, Li, Zhang, Huang, & Phillips, 2013).
Electron-Laser Dual Beam Irradiation
Studies involving the irradiation of 2-Methylbenzophenone derivatives, including 3-Iodo-2'-methylbenzophenone, have revealed interesting behaviors under dual beam conditions. These studies contribute to our understanding of the energy transfer processes in molecular systems, which is crucial in fields like materials science and photovoltaics (Ishida, Yamamoto, & Takamuku, 1992).
Enantioselective Electroreduction
The compounds related to 3-Iodo-2'-methylbenzophenone have been used in research on enantioselective electroreduction. This research is vital for developing asymmetric synthesis methods, which are crucial in pharmaceuticals, where the chirality of molecules can significantly impact their efficacy (Schwientek, Pleus, & Hamann, 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-iodophenyl)-(2-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(15)9-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALNVZAMANZEPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501279285 |
Source
|
Record name | (3-Iodophenyl)(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501279285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-2'-methylbenzophenone | |
CAS RN |
951887-18-6 |
Source
|
Record name | (3-Iodophenyl)(2-methylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951887-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Iodophenyl)(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501279285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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